Boc-DL-Pro-OH
Description
Design and Synthesis of Peptide-Based Therapeutics
The unique cyclic structure of proline significantly influences the conformation of peptides, often inducing turns and loops that are crucial for biological activity. peptide.com The incorporation of Boc-DL-Pro-OH allows for the precise introduction of proline residues into peptide sequences, which is vital for the development of new therapeutic agents. guidechem.comchemimpex.com
This compound and its derivatives are instrumental in the synthesis of novel therapeutic agents, including peptide-based drugs. guidechem.comchemimpex.com For instance, it has been used in the synthesis of endomorphin-2 analogues, which are being investigated for their pharmacological profiles. nih.gov The synthesis of these complex peptides often involves a stepwise approach where Boc-protected amino acids, including this compound, are sequentially added to a growing peptide chain. mdpi.com This methodical process is essential for creating peptides with specific therapeutic properties.
A notable example is the synthesis of pipecolisporin, a cyclic hexapeptide with potential antimalarial activity, which utilizes Boc-protected amino acids in its solid-phase synthesis. mdpi.com Furthermore, research into opioid-neurotensin hybrid peptidomimetics for pain management has also employed Boc-protected amino acids in their synthesis. acs.org
The construction of specific peptide sequences is a cornerstone of drug development, and this compound is a key component in this process. smolecule.com Its use allows for the creation of peptides with defined structures and functions. ontosight.ai The ability to control the sequence of amino acids is critical for designing drugs that can interact with specific biological targets like enzymes and receptors. chemimpex.com
The following table provides examples of peptide sequences constructed using Boc-protected amino acids, highlighting the diversity of therapeutic areas being explored.
| Peptide/Analogue | Therapeutic Target/Application | Reference |
| Endomorphin-2 Analogues | Opioid receptors | nih.gov |
| Pipecolisporin | Antimalarial | mdpi.com |
| Opioid-Neurotensin Hybrids | Pain management | acs.org |
| DALDA Analogues | Opioid receptors | researchgate.net |
Creation of Pharmaceutical Compounds and Bioactive Molecules
Beyond peptides, this compound is a versatile building block for a variety of pharmaceutical compounds and bioactive molecules. guidechem.comlookchem.com Its structure can be incorporated into non-peptidic scaffolds to create novel drugs.
This compound serves as a crucial intermediate in the synthesis of more complex pharmaceutical compounds. lookchem.com Its protected amino acid structure allows for its integration into larger molecules through various chemical reactions. This is particularly important in the development of drugs where a proline-like structure is required for biological activity. The synthesis of various pyrrolidine-containing drugs often starts from proline or its derivatives. mdpi.com
The modification of existing drug molecules to improve their pharmacological properties is a common strategy in drug discovery. This compound and its derivatives can be used to synthesize analogues of known drugs with enhanced stability, bioavailability, or target selectivity. chemimpex.comchemimpex.com For example, the synthesis of DALDA analogues, which are potent and selective μ-opioid agonists, has been achieved using Boc-protected amino acids to enhance their potency. researchgate.net Similarly, the development of endomorphin-2 analogues with modified residues aims to achieve a better pharmacological profile. nih.gov
The table below showcases examples of derivatives synthesized using Boc-protected amino acids and their modified properties.
| Original Compound | Derivative/Analogue | Modified Pharmacological Profile | Reference |
| DALDA | [Dmt1]DALDA | Enhanced μ-opioid agonist potency | researchgate.net |
| Endomorphin-2 | Analogues with ΔZPhe residues | Altered receptor binding characteristics | nih.gov |
Applications in Advanced Drug Delivery Systems
The application of Boc-protected amino acids extends to the development of advanced drug delivery systems. These systems are designed to improve the delivery of therapeutic agents to their target sites, thereby increasing efficacy and reducing side effects. nih.gov
Peptide-based nanostructures have emerged as promising carriers for drug delivery. nih.gov For example, dipeptide-based nanoparticles composed of Boc-Tyr-Trp-OH have been shown to effectively load and deliver the chemotherapeutic drug doxorubicin. nih.gov The Boc group can contribute to the self-assembly of these nanostructures, which is a key aspect of their function as drug carriers. nih.gov Furthermore, the use of a bulky Boc-amino protective group is a feature in some amphiphilic cyclodextrins, which can self-assemble into nanoparticles for enhanced drug delivery. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37784-17-1, 15761-39-4, 91716-96-0, 59433-50-0 | |
| Record name | 37784-17-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tert-Butoxycarbonylproline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC108689 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Chemical Reactions
Strategies for the Synthesis of Boc-DL-Pro-OH
The primary method for synthesizing this compound involves the protection of the secondary amine of DL-proline. This is most commonly achieved through a nucleophilic substitution reaction with di-tert-butyl dicarbonate.
The most prevalent and straightforward method for the synthesis of this compound is the reaction between DL-proline and di-tert-butyl dicarbonate, often referred to as Boc anhydride (B1165640) (Boc₂O). ias.ac.inontosight.ai This reaction is typically carried out under basic conditions. total-synthesis.com The mechanism involves the nucleophilic attack of the nitrogen atom of the proline ring on one of the carbonyl carbons of the Boc anhydride. total-synthesis.com This addition-elimination sequence results in the formation of a carbamate. The process generates tert-butanol (B103910) and carbon dioxide as byproducts. total-synthesis.com The choice of base and solvent can be optimized to achieve high yields. Common bases include sodium hydroxide (B78521) or triethylamine, and solvents like tetrahydrofuran (B95107) (THF), water, or dichloromethane (B109758) (DCM) are frequently employed. wikipedia.orgjk-sci.com
Table 1: Reaction Conditions for the Synthesis of this compound
| Reagents | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| DL-Proline, Di-tert-butyl Dicarbonate | Triethylamine | Tetrahydrofuran (THF) | Room Temperature | Forms N-Boc protected proline. | jk-sci.com |
| DL-Proline, Di-tert-butyl Dicarbonate | Sodium Hydroxide | Water/THF | 0 °C to Room Temp | Standard aqueous protection method. | wikipedia.org |
| DL-Proline, Di-tert-butyl Dicarbonate | None (on-water) | Water | Ambient Temperature | Environmentally benign, catalyst-free method. | wikipedia.org |
| DL-Proline, Di-tert-butyl Dicarbonate | 4-Dimethylaminopyridine (B28879) (DMAP) | Acetonitrile | Not Specified | Catalytic approach for amine protection. | wikipedia.org |
While the reaction with Boc anhydride is efficient, catalytic methods have been developed to enhance reaction rates and selectivity. 4-Dimethylaminopyridine (DMAP) is a well-known catalyst for this transformation, facilitating the acylation of the amine. wikipedia.org
More advanced catalytic systems include phase-transfer catalysis (PTC). nih.govub.edunih.gov In this methodology, a catalyst, often a chiral quaternary ammonium (B1175870) salt derived from alkaloids like cinchonidine, facilitates the reaction between the aqueous phase containing the proline salt and the organic phase containing the Boc-protection agent. nih.govub.edunih.gov This approach is particularly valuable for synthesizing enantiomerically enriched or modified proline analogues, which are crucial in medicinal chemistry for creating compounds with specific conformational constraints. nih.govub.edunih.gov For instance, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold utilizes a one-pot double allylic alkylation of a glycine (B1666218) imine analogue in the presence of a chinchonidine-derived catalyst under phase-transfer conditions. nih.govub.edunih.gov
Coupling Reactions and this compound
Once the Boc-protected proline is synthesized, its carboxylic acid moiety is available for coupling reactions, most notably for the formation of amide bonds in peptide synthesis. ontosight.ai Standard coupling protocols involve the activation of the carboxylic acid. A common method is the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. mdpi.com In these reactions, this compound is coupled with the free amino group of another amino acid or a peptide chain. mdpi.com
More recently, novel coupling strategies have emerged. Decarboxylative coupling reactions provide a powerful method for C-C bond formation. For example, under photoredox and nickel catalysis, N-Boc-proline can undergo a decarboxylative arylation with aryl halides. researchgate.net Another study demonstrated the decarboxylative conjugate addition of N-Boc protected amino acids, including proline, to Michael acceptors, providing direct access to γ-amino acids. acs.org These modern methods expand the utility of this compound beyond traditional peptide synthesis into the construction of complex molecular architectures.
Table 3: Coupling Reactions Involving Boc-Proline
| Coupling Partner | Coupling Reagents | Product Type | Application | Reference |
|---|---|---|---|---|
| Amino Acid/Peptide Ester | EDC/HOBt | Dipeptide/Peptide | Peptide Synthesis | mdpi.com |
| 2-Benzylacrylic Acid | Photoredox/Nickel Catalysis | γ-Amino Acid | Synthesis of (±)-Pregabalin analogues | acs.org |
| 1-Bromo-4-(trifluoromethyl)benzene | Photoredox/Nickel Catalysis | N-Aryl Proline Derivative | C-C Bond Formation | researchgate.net |
| Amino Alcohol | Ethyl Chloroformate | Proline Amide | Synthesis of Organocatalysts | orgsyn.org |
Amide Bond Formation in Peptide Synthesis
Amide bond formation is a cornerstone of peptide synthesis, linking amino acids together. This compound is frequently used in this process, where its carboxylic acid group is activated to react with the amino group of another amino acid. rsc.org The synthesis of peptides is characterized as one of the more wasteful and less environmentally friendly chemical processes due to the requisite use of numerous auxiliary reagents like protecting groups and coupling agents. rsc.org
A common strategy involves the use of coupling reagents to facilitate the formation of the peptide bond. For instance, the dipeptide N-Boc-Pro-Phe-OH can be synthesized from N-Boc-Pro and the zwitterion of L-phenylalanine. researchgate.net This process starts with the activation of Boc-Pro-OH using dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (HOBt) in a solvent like dichloromethane to form benzotriazole (B28993) esters. researchgate.net Following activation, the amino acid is introduced to form the new amide linkage. researchgate.net Similarly, coupling Boc-proline with a reactive amine like Boc-piperidine-4-amine has been achieved with excellent yields using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 4-dimethylaminopyridine (DMAP). nih.gov
Solution-phase peptide synthesis often employs Boc/benzyl protecting groups. rsc.org For example, conjugates of proline and 1'-aminoferrocene-1-carboxylic acid have been prepared by coupling activated Boc-Pro-OH with the ferrocene-containing amino acid ester using the standard HOBt/EDC protocol. mdpi.com The Boc group is essential in these syntheses as it prevents unwanted side reactions, such as self-polymerization, and can be selectively removed to allow for the stepwise elongation of the peptide chain. rsc.org
Efficiency of Coupling Reactions Enabled by Boc Protection
The choice of coupling reagents and additives can significantly impact reaction yields. In a study coupling various amines and carboxylic acids, the use of DMAP as an acyl transfer agent and a catalytic amount of HOBt alongside EDC was found to significantly improve the coupling yield to 72%. nih.gov Another study demonstrated that the reaction of a reactive amine, Boc-piperidine-4-amine, with Boc-proline resulted in an excellent yield of the coupled product. nih.gov The efficiency of these reactions is often dependent on the specific reagents used. A comparison of different coupling systems in the acylation of proline with thymin-1-ylacetic acid highlighted the varying efficiencies of different methods. oup.com
Below is a table summarizing the efficiency of selected coupling systems for the acylation of proline, demonstrating the impact of the chosen reagents.
| Coupling System | Additive | Yield (%) | Reference |
|---|---|---|---|
| DCC | - | 46 | oup.com |
| EDC | HOBt (catalytic), DMAP (1 equiv) | 72 | nih.gov |
| BOP | - | 95 | oup.com |
| HBTU | - | 96 | oup.com |
| TBTU/HOBt | - | 96 | oup.com |
Advanced Organic Transformations Utilizing this compound as a Synthon
Beyond standard peptide synthesis, this compound serves as a valuable synthon—a molecular fragment used as a building block in the synthesis of more complex organic molecules. snnu.edu.cnresearchgate.net Its rigid pyrrolidine (B122466) ring and defined stereochemistry make it an attractive starting material for creating diverse molecular architectures. unige.chacs.org
Incorporating this compound into Complex Molecular Architectures
The proline scaffold is a privileged structure found in numerous natural products and pharmaceuticals. acs.org this compound is utilized in synthetic strategies to introduce this key structural motif. One advanced approach involves the direct decarboxylative coupling of Boc-protected amino acids like proline with Michael acceptors. acs.org This method allows for the efficient generation of α-alkylated amines, effectively using the amino acid as a building block for new carbon-carbon bond formation. acs.org For instance, the coupling of Cbz-Pro-OH (a similarly N-protected proline) with 2-benzylacrylic acid yields a γ-amino acid, demonstrating a strategy for accessing these structures directly from natural α-amino acids. acs.org
Furthermore, the N-Boc pyrrolidine unit is a key starting point for complex syntheses through C-H functionalization. snnu.edu.cn Iridium-catalyzed C-H borylation of N-Boc pyrrole (B145914) derivatives creates versatile organoboron intermediates. snnu.edu.cn These synthons can then undergo further reactions, such as cross-coupling, to be incorporated into intricate molecular frameworks, as demonstrated in the total synthesis of natural products like Rhazinicine. snnu.edu.cn
Cyclization Reactions in the Presence of this compound
This compound and its derivatives are instrumental in directing or participating in cyclization reactions to form various heterocyclic systems. In one notable example, the outcome of a cyclization reaction was dependent on the amino acid used in a Ugi four-component reaction (U-4CR). mdpi.com When an intermediate derived from Boc-Pro-OH was treated with trifluoroacetic acid (TFA), it underwent an "eastbound" cyclization to form a 4-prolyl-3,4-dihydropyrazin-2(1H)-one. mdpi.com This was in contrast to intermediates from other Boc-amino acids like Boc-Ser-OH or Boc-Phe-OH, which resulted in "westbound" cyclization products. mdpi.com
Another innovative use of Boc-Pro-OH is in photoredox-catalyzed cyclopropanation. researchgate.net In a radical addition-polar cyclization cascade, Boc-Pro-OH undergoes a decarboxylative reaction with a chloroalkyl alkene. researchgate.net Irradiation in the presence of an iridium photocatalyst leads to the formation of structurally diverse cyclopropanes, demonstrating a fragment coupling approach where the proline derivative initiates the cascade. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions with Proline-Derived Scaffolds
Proline and its derivatives, including this compound, often serve as highly effective ligands or substrates in metal-catalyzed cross-coupling reactions. These reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds.
Several transition metals have been used to catalyze reactions involving proline scaffolds:
Copper-Catalyzed Reactions: L-proline has been shown to be an effective additive or ligand in copper-catalyzed N-arylation reactions, enabling the coupling of aryl halides with various amines under mild conditions to give N-arylazoles and other N-substituted products in high yields. semanticscholar.org A cooperative catalytic system using a Cu(I) complex and N-Boc-(L)-proline has been developed for the enantioselective three-component synthesis of propargylamines. acs.org In this system, N-Boc-(L)-proline acted as an acid additive that dramatically increased product formation and enhanced enantioselectivity. acs.org
Palladium-Catalyzed Reactions: Palladium catalysis has been used for the regio- and stereospecific C(sp³)–H arylation at the unactivated 3-position of proline derivatives. acs.org While directing groups attached to the proline nitrogen are crucial, studies showed that an N-Boc amide substrate could afford the desired 2,3-disubstituted pyrrolidine, albeit with lower conversion compared to other protecting groups. acs.org
Nickel-Catalyzed Reactions: A dual catalysis system involving nickel and photoredox catalysts enables the decarboxylative arylation of proline derivatives. ualberta.ca This method allows for the formation of a new carbon-carbon bond at the position of the former carboxylic acid group. ualberta.ca
Iron-Catalyzed Reactions: Iron, an inexpensive and abundant metal, has been used to catalyze the decarboxylative C-C coupling of proline derivatives with compounds like naphthol, showcasing an alternative to more expensive metal catalysts. dergipark.org.trscispace.com
The table below provides a summary of various metal-catalyzed cross-coupling reactions involving proline-derived scaffolds.
| Metal Catalyst | Reaction Type | Role of Proline Derivative | Reference |
|---|---|---|---|
| Copper (CuI) | N-Arylation | Ligand (L-proline) | semanticscholar.org |
| Copper (CuI-complex) | A³-Coupling (Alkynylation) | Co-catalyst/Acid Additive (N-Boc-L-proline) | acs.org |
| Palladium (Pd(OAc)₂) | C(sp³)–H Arylation | Substrate (N-Boc amide of proline) | acs.org |
| Nickel (NiCl₂·glyme) / Photoredox | Decarboxylative Arylation | Substrate (Proline derivative) | ualberta.ca |
| Iron (FeCl₃) | Decarboxylative C-C Coupling | Substrate (Proline derivative) | dergipark.org.trscispace.com |
Applications in Peptide and Protein Sciences
Role as a Building Block in Peptide Synthesis
Boc-DL-Pro-OH is instrumental in the stepwise assembly of amino acids into peptides. The Boc group shields the α-amino group of the proline residue, preventing it from participating in unwanted side reactions during the formation of a peptide bond with another amino acid. ontosight.aimdpi.com Once the desired coupling reaction is complete, the Boc group can be selectively and efficiently removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for the next coupling step in the sequence. ontosight.airsc.org
In conventional solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), reactants are dissolved in an appropriate organic solvent. The Boc/benzyl (Bzl) protection strategy is often preferred for this method. researchgate.net this compound is activated at its carboxyl group and reacted with the free amino group of another amino acid or peptide fragment to form a new peptide bond. This process of coupling followed by deprotection of the N-terminal Boc group is repeated to elongate the peptide chain. rsc.orgresearchgate.net
Research has focused on optimizing these reactions, for instance, by exploring greener solvent alternatives to replace commonly used solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org Studies have shown that propylene (B89431) carbonate can be an effective medium for both the coupling and the acid-mediated Boc-deprotection steps, yielding products with high purity. rsc.org This approach maintains the integrity of the peptide being synthesized while reducing the environmental impact.
This compound is a standard reagent in the Boc-based strategy for solid-phase peptide synthesis (SPPS). ontosight.aipeptide.com In this methodology, the C-terminal amino acid of the target peptide is first anchored to an insoluble polymer support (resin). The peptide chain is then assembled step-by-step on this solid support. pnas.orgresearchgate.net Each cycle of SPPS involves the deprotection of the N-terminal Boc group, washing away excess reagents and byproducts, and coupling the next Boc-protected amino acid, such as this compound, using an activating agent. pnas.org
The solid-phase approach offers significant advantages in terms of speed and simplicity, as it eliminates the need for purification of intermediates. researchgate.net This method has been successfully used to synthesize a variety of peptides. For example, the development of continuous-flow SPPS was demonstrated with the synthesis of the model tetrapeptide Leu-Ala-Gly-Val using Boc-amino acids. pnas.org Another notable example is the synthesis of cyclo-[Pro3], a cyclic triproline peptide, which can be prepared from H-Pro3-OH that is itself assembled on a resin using Boc-Pro-OH. osti.gov
The incorporation of proline into a peptide chain using this compound has profound structural consequences. Proline is unique among the 20 proteinogenic amino acids because its side chain is cyclized back onto its own backbone amine, forming a rigid pyrrolidine (B122466) ring. worldscientific.compku.edu.cn This rigidity imparts significant conformational constraints on the polypeptide backbone. peptide.com
Key structural impacts of introducing a proline residue include:
Disruption of Secondary Structures: The fixed geometry of proline often disrupts the formation of regular secondary structures like α-helices and β-sheets. peptide.com
Induction of β-Turns: Proline is frequently found in β-turns, which are structures that reverse the direction of the polypeptide chain by 180°. worldscientific.com This ability to introduce sharp turns is critical for achieving the complex three-dimensional folding of many proteins.
Propensity for cis-Amide Bonds: The amide bond preceding a proline residue (the X-Pro peptide bond) has a significantly higher probability of adopting the cis conformation compared to non-proline peptide bonds, which strongly favor the trans form. peptide.comworldscientific.com The interconversion between cis and trans isomers can be a rate-limiting step in protein folding. peptide.com
The unique structural properties conferred by proline make it a critical component of many biologically active peptides. This compound is therefore a key reagent in the synthesis of peptides for pharmaceutical research and drug development, including enzyme inhibitors and receptor agonists.
Studies have demonstrated the functional importance of proline in specific peptide sequences. For example, research on peptides containing -Pro-Gly- sequences, which can be synthesized using Boc-Pro-OH, has shown they can act as substrates or inhibitors for prolyl hydroxylase, an enzyme critical in collagen biosynthesis. ias.ac.in Furthermore, synthetic peptides designed to mimic calcium-binding sites in proteins have been successfully created using Boc-proline derivatives. These peptides adopt specific β-turn conformations that are essential for their function of coordinating with calcium ions. ias.ac.in
| Peptide Example | Synthetic Precursor | Biological Relevance/Function | Reference |
| Boc-Pro-Gly-Ala-OH | Boc-Pro-OH | Inhibitor of prolyl hydroxylase, an enzyme in collagen synthesis. | ias.ac.in |
| Boc-Gly-Val-Pro-Gly-Val | Boc-Pro-OH | Substrate for prolyl hydroxylase. | ias.ac.in |
| Boc-Pro-D-Ala-Ala-NHCH3 | Boc-Pro-OH | Forms a structure with two consecutive β-turns that specifically binds Ca2+ ions. | ias.ac.in |
Exploration in Protein Engineering and Design
The strategic introduction of amino acids like proline is a cornerstone of protein engineering, a field focused on designing new proteins with novel or enhanced functions. This compound and its derivatives are valuable tools in these efforts. rsc.org
By incorporating proline at specific sites within a protein's sequence, scientists can introduce structural constraints to study how protein architecture relates to function. worldscientific.com The rigidity of the proline ring can be used to stabilize particular conformations, such as β-turns, which are often critical for a protein's biological activity. researchgate.netias.ac.in
An analysis of over 1,600 protein-protein interaction sites revealed that proline is the most common residue found in the flanking segments of these sites. nih.gov This suggests a structural role for proline in protecting the integrity of the interaction site and presenting it correctly to its binding partner. nih.gov This finding has significant implications for protein engineering, as the deliberate placement of proline residues could be used to stabilize functional sites or even design novel peptide-based drugs. nih.gov This principle has been explored in studies of elastin-mimetic polypeptides, where substituting critical proline residues allows researchers to investigate the relationship between the protein's structure and its macroscopic elastic properties. researchgate.net
Investigating Protein Folding and Interactions through Proline Incorporation
The incorporation of proline residues is a key strategy for investigating the mechanisms of protein folding and the nature of protein interactions. chemimpex.com Proline is unique among the standard amino acids as it possesses a secondary amine, with its side chain cyclizing back onto the backbone nitrogen. peptide.com This rigid five-membered pyrrolidine ring imparts significant conformational constraints on the polypeptide backbone. peptide.com
When a proline residue is incorporated into a peptide chain, it disrupts common secondary structures like alpha-helices and beta-sheets because its backbone nitrogen lacks a hydrogen atom to act as a hydrogen-bond donor. peptide.com This disruptive capacity often forces the polypeptide chain to form turns or loops, which are critical elements of a protein's tertiary structure. peptide.com
Thermal Synthesis of Polypeptides from this compound Derivatives
An innovative application of Boc-protected amino acid derivatives is in the solvent-free, thermal synthesis of polypeptides. This method offers a simpler alternative to traditional solution-phase or solid-phase peptide synthesis, which often require large volumes of solvents and extended reaction times. researchgate.netresearchmap.jp The thermal synthesis approach relies on the heat-lability of the N-t-butyloxycarbonyl (Boc) protecting group. researchgate.net Upon heating, the Boc group decomposes, yielding a free amino group that can then participate in polycondensation reactions. researchgate.net
Research has demonstrated the successful thermal polycondensation of N-Boc-tripeptide derivatives to form sequential polypeptides. researchgate.net This method has been applied to tripeptides containing proline, such as Boc-Pro-Pro-Gly-OH. researchgate.netasianpubs.org In these reactions, the Boc-protected tripeptide is heated to a temperature near its melting point for a specific duration, typically ranging from 1 to 24 hours. asianpubs.org
The process initiates with the thermal decomposition of the Boc group, which releases isobutene and carbon dioxide, exposing the N-terminal amino group of the tripeptide. researchgate.net This newly freed amino group can then undergo a nucleophilic attack on the C-terminal carboxyl group of another tripeptide molecule, forming a new peptide bond and releasing a water molecule. This polycondensation process repeats, elongating the peptide chain and resulting in the formation of a polypeptide with a defined repeating sequence. researchgate.net Studies have successfully synthesized polypeptides with average molecular weights reaching up to 2,500 Da using this thermal method with derivatives like Boc-Pro-Pro-Gly-OH. researchgate.netresearchgate.netasianpubs.org
Table 1: Thermal Polycondensation of Boc-Tripeptide Derivatives
This table summarizes the conditions and results from thermal synthesis experiments using various N-Boc-tripeptide derivatives, as documented in the literature. researchgate.net
| Starting Material | Reaction Temperature (°C) | Reaction Time (h) | Average Molecular Weight of Polypeptide (Da) |
| Boc-Pro-Pro-Gly-OH | 150-160 | 1 - 24 | ~2,500 |
| Boc-Pro-Pro-Gly-NH2 | 160 | 1 - 24 | ~2,500 |
| Boc-Pro-Pro-Gly-OCH3 | 160 | 1 - 24 | ~2,500 |
| Boc-Ala-Ala-Ala-OH | 180 | 1 - 24 | ~2,500 |
The characterization of polypeptides synthesized via thermal polycondensation is essential to confirm their structure and determine their molecular weight distribution. A suite of analytical techniques is employed for this purpose. researchgate.net
Gel Permeation Chromatography (GPC): This is a primary method used to determine the average molecular weight and the molecular weight distribution of the resulting polypeptides. It separates molecules based on their size in solution. Experiments using a GPC-HPLC system have confirmed the formation of polypeptides with molecular weights up to 2,500 Da from tripeptide precursors. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the synthesized polypeptides. By analyzing the chemical shifts and integration of the proton signals, researchers can verify the repeating amino acid sequence. researchgate.netresearchgate.net
Thermal Analysis (TGA/DTA): A thermal analyzer is used to study the weight change and heat flow during the reaction. This provides insights into the decomposition of the Boc group and the temperatures at which polycondensation occurs. researchgate.net
Amino Acid Analysis: After acid hydrolysis of the polypeptide product, an amino acid analyzer is used to determine the amino acid composition. This confirms that the composition of the final polypeptide matches that of the initial tripeptide monomer, ensuring no unexpected side reactions or degradation of specific amino acids occurred during the heating process. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic amide bonds of the polypeptide backbone and confirm the removal of the Boc protecting group. researchgate.net
Table 2: Analytical Techniques for Polypeptide Characterization
This table outlines the key analytical methods used to characterize polypeptides synthesized through thermal reactions and the primary information obtained from each.
| Analytical Technique | Purpose | Key Findings |
| Gel Permeation Chromatography (GPC-HPLC) | Determines average molecular weight and polydispersity. | Confirms the formation of polymers and provides their size distribution. researchgate.net |
| Nuclear Magnetic Resonance (NMR) | Confirms the chemical structure and repeating unit. | Verifies the expected polypeptide sequence. researchgate.netresearchgate.net |
| Thermal Analysis (TGA/DTA) | Monitors weight loss and thermal events during synthesis. | Identifies the temperature ranges for Boc-group removal and polymerization. researchgate.net |
| Amino Acid Analysis | Quantifies the amino acid composition of the final product. | Confirms the integrity of the amino acid residues after the thermal process. researchgate.net |
Contributions to Medicinal Chemistry and Drug Discovery
Applications in Advanced Drug Delivery Systems
Formation of Conjugates for Targeted Delivery
A key application of Boc-DL-Pro-OH in medicinal chemistry is in the construction of molecular conjugates for targeted drug delivery. The goal of this strategy is to link a potent therapeutic agent (the "payload") to a targeting moiety (such as a peptide) that can selectively recognize and bind to receptors overexpressed on the surface of diseased cells, like cancer cells. d-nb.infonih.gov This approach aims to increase the drug's concentration at the site of action while minimizing exposure to healthy tissues, thereby reducing side effects. d-nb.info
The synthesis of these conjugates, particularly peptide-drug conjugates (PDCs), relies on precise chemical reactions where building blocks like this compound are essential. The Boc group provides temporary protection of the proline's amino group, which can be selectively removed under acidic conditions to allow for the formation of a peptide bond with another amino acid or a linker molecule. medchemexpress.comrsc.org
Research has demonstrated the use of the closely related Boc-Pro-OH in the synthesis of novel bioconjugates. For instance, Boc-Pro-OH has been successfully coupled with 1'-aminoferrocene-1-carboxylic acid, an organometallic compound, using standard peptide coupling reagents. mdpi.com The resulting ferrocene-proline conjugates were evaluated for their ability to inhibit the growth of human breast and cervical cancer cell lines. mdpi.com
In another strategic example, researchers designed anticancer prodrugs by linking a Boc-Gly-Pro dipeptide to the natural product squamocin. researchgate.net The design rationale was that the Gly-Pro sequence could be specifically cleaved by enzymes like Fibroblast Activation Protein (FAP), which is overexpressed in the microenvironment of many tumors. researchgate.net This enzymatic cleavage would release the cytotoxic drug directly at the tumor site. The synthesis of such a dipeptide would involve coupling Boc-glycine with a proline derivative, illustrating the fundamental role of protected amino acids in creating targeted therapeutic systems. researchgate.net
| Component | Function | Example Moiety |
| Targeting Moiety | Binds to specific receptors on diseased cells. | Peptides (e.g., GnRH analogs), Antibodies, Folic Acid |
| Linker | Connects the targeting moiety to the payload; can be cleavable or non-cleavable. | Disulfide bonds, Peptides (e.g., Gly-Pro), Hydrazones |
| Payload | The active therapeutic agent. | Cytotoxic drugs (e.g., Daunorubicin, Squamocin) |
| This table summarizes the core components of a typical drug conjugate designed for targeted delivery. d-nb.inforesearchgate.net |
Research into Biomaterial Applications (e.g., Hydrogels)
This compound and its derivatives are also explored in the development of advanced biomaterials, particularly hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks with properties that make them highly suitable for biomedical applications such as tissue engineering and controlled drug release. nih.govhelsinki.firesearchgate.net Their soft, flexible nature and high water content mimic that of natural biological tissues, enhancing their biocompatibility. researchgate.net
Proline-containing polymers are of particular interest for creating "smart" hydrogels that respond to specific environmental stimuli, such as temperature or pH. rsc.orgrsc.org These responses are driven by the conformational changes of the proline ring. For example, researchers have synthesized thermo-responsive hydrogels by copolymerizing acryloyl-L-proline methyl ester (a derivative of proline). nih.gov These hydrogels exhibit significant swelling at low temperatures and shrink (deswell) as the temperature is raised to body temperature (37 °C). nih.gov This property was harnessed to create a long-acting, implantable drug delivery system for testosterone, which provided sustained release for over a year in animal models. nih.gov
In other work, a novel dual stimuli-responsive nanogel was developed using an L-proline-based monomer. rsc.orgrsc.org This material was both thermoresponsive and pH-switchable, and it demonstrated the ability to release a model drug under specific pH and temperature conditions, highlighting its potential for targeted drug delivery applications. rsc.orgrsc.org Furthermore, L-proline has been incorporated directly into alginate-gelatin hydrogel films, which enhanced the material's water-holding capacity, degradation rate, and cyto-compatibility, making it a promising biomaterial for wound healing. nih.gov
While these studies primarily use polymerizable derivatives of L-proline to form the hydrogel network, the underlying principle relies on the unique chemical properties of the proline structure. The use of Boc-protected amino acids is a standard strategy in the synthesis of functional polymers and polypeptides that can be used to form such advanced materials. researchgate.netnih.gov
| Hydrogel System | Proline Derivative Used | Key Properties | Potential Application |
| Poly(A-ProOMe-co-HPMA) | Acryloyl-L-proline methyl ester | Thermo-responsive; deswelling at 37°C; surface-regulated shrinkage. | Long-term, sustained drug delivery (e.g., testosterone). |
| N-n-propylacrylamide co-polymer | L-proline based monomer | Dual stimuli-responsive (temperature and pH); nanogel formation. | Triggered drug release vehicle. |
| Alginate dialdehyde-gelatin film | L-proline | Enhanced water holding, degradation, and cyto-compatibility. | Wound healing and management. |
| This table presents findings from research on hydrogels developed using various proline derivatives. nih.govrsc.orgrsc.orgnih.gov |
Chiral Chemistry and Stereoselective Synthesis
Significance of DL-Form in Chiral Resolution Studies
The DL-form, or racemic mixture, of Boc-Pro-OH is the direct product of many synthetic routes. chemicalbook.comgoogle.com The resolution of this mixture into its individual D- and L-enantiomers is a critical step, as the biological and pharmacological activities of chiral molecules are often exclusive to one enantiomer. researchgate.net The other enantiomer may be inactive or, in some cases, exhibit undesirable effects. Therefore, the development of efficient methods for chiral resolution is a central theme in synthetic organic chemistry. tcichemicals.com The racemic nature of Boc-DL-Pro-OH makes it an ideal substrate for studying and developing new resolution techniques, contributing to the broader understanding of stereochemistry and its applications. chemicalbook.comgoogle.com
Methodologies for the Separation of Enantiomers of this compound
The separation of the enantiomers of this compound can be achieved through several established methodologies, primarily categorized into chemical and chromatographic techniques.
Chemical resolution is a classical method that involves the reaction of the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. google.com These diastereomers possess different physical properties, such as solubility, allowing for their separation by conventional methods like fractional crystallization. For instance, optically active bases or acids can be used to resolve racemic acids like this compound. google.com One study demonstrated the use of L-proline as a resolving agent for mandelic acid, where the stoichiometry of the resolving agent controlled which enantiomer was resolved. rsc.org This highlights the nuanced interactions that govern diastereomeric salt formation. Once separated, the desired enantiomer can be recovered by removing the resolving agent.
High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. researchgate.netresearchgate.netwindows.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven to be particularly effective for the resolution of a broad range of chiral compounds, including proline derivatives. researchgate.netcapes.gov.brwindows.netnih.gov
Research has shown that the enantiomers of Boc-proline can be successfully separated using a Chiralpak AD-H column. researchgate.netcapes.gov.brnih.gov The separation is influenced by the mobile phase composition and temperature. For proline derivatives with a carboxyl group, like Boc-Pro-OH, the resolution is highly sensitive to the concentration of polar modifiers like ethanol (B145695) in the mobile phase, suggesting that hydrogen bonding plays a dominant role in the chiral recognition mechanism. researchgate.netcapes.gov.brnih.gov
Another approach involves the derivatization of the enantiomers with a chiral derivatizing reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.govresearchgate.net For example, N-Boc-L-proline has been used as a chiral derivatizing reagent to determine the enantiomeric purity of other compounds. nih.gov This indirect method offers an alternative when direct chiral separation is challenging.
| Chiral Stationary Phase | Mobile Phase Composition | Key Observation | Reference |
|---|---|---|---|
| Chiralpak AD-H | Hexane, ethanol, and 0.1% TFA | Resolution is highly sensitive to ethanol concentration, indicating the importance of hydrogen bonding. | researchgate.net, nih.gov, capes.gov.br |
| CHIRALPAK-IA | Ethanol with 0.1% TFA | Successful separation of derivatized proline isomers. | researchgate.net |
| Cellulose-2 | Reversed-phase conditions | Demonstrated high success rate in resolving various FMOC protected amino acids. | phenomenex.com |
Development of Optically Pure Compounds from this compound
Once the enantiomers of this compound are separated, they serve as valuable chiral building blocks for the synthesis of a multitude of optically pure compounds. chemimpex.com For example, enantiomerically pure Boc-D-proline and Boc-L-proline are extensively used in peptide synthesis to create peptides with specific three-dimensional structures and biological activities. chemimpex.com The Boc protecting group is crucial for controlling the reactivity of the amino group during peptide coupling reactions.
Furthermore, these optically pure proline derivatives are utilized in the synthesis of complex natural products and pharmaceutical agents. researchgate.netcapes.gov.br Their rigid cyclic structure makes them ideal for introducing conformational constraints in molecules, which can enhance binding affinity and selectivity for biological targets. nih.gov The synthesis of enantiomerically pure α-alkylproline derivatives often starts from optically pure proline derivatives. nih.gov
Stereochemical Implications in Derivative Synthesis
The stereochemistry of the starting Boc-proline enantiomer dictates the absolute configuration of the final product in derivative synthesis. This is of utmost importance as the biological activity of many drugs and bioactive molecules is stereospecific. researchgate.netresearchgate.net For instance, in the synthesis of peptide-based drugs, the incorporation of either Boc-D-proline or Boc-L-proline will result in diastereomeric peptides with potentially vastly different pharmacological profiles. researchgate.net
Advanced Research Areas and Future Directions
Role in Bioconjugation Chemistry
Bioconjugation, the process of chemically linking two molecules to form a single hybrid, is a powerful tool in biomedical research and drug development. Boc-DL-Pro-OH serves as a valuable scaffold in this field, enabling the precise attachment of various biomolecules to create sophisticated constructs for imaging and therapeutic purposes.
Attachment of Biomolecules for Imaging and Therapeutics
The proline ring of this compound provides a stable and conformationally constrained linker that can be functionalized for the attachment of imaging agents, such as fluorescent dyes or radioisotopes, and therapeutic payloads, including cytotoxic drugs or targeting ligands. The tert-butoxycarbonyl (Boc) protecting group ensures that the amine functionality remains unreactive during the coupling of other molecules to the carboxylic acid group or to substituents on the proline ring. Following conjugation, the Boc group can be readily removed under acidic conditions to allow for further modifications or to reveal the final bioconjugate. This controlled and stepwise approach is critical for the synthesis of well-defined and functional bioconjugates.
Table 1: Examples of Biomolecule Attachment Strategies using Proline Scaffolds
| Biomolecule to be Attached | Attachment Site on Proline | Potential Application |
| Fluorescent Dye | Side chain (e.g., at the 4-position) | Cellular imaging, diagnostic assays |
| Radioisotope Chelator | Carboxylic acid terminus | Positron Emission Tomography (PET) imaging |
| Targeting Peptide | Amino terminus (after Boc deprotection) | Targeted drug delivery |
| Cytotoxic Drug | Side chain or carboxylic acid | Antibody-Drug Conjugates (ADCs) |
This table is illustrative and provides a conceptual framework for the application of proline derivatives in bioconjugation.
Exploration in Neuroscience Research
The unique conformational properties of proline residues significantly influence the structure and function of peptides and proteins. This has made this compound and its derivatives particularly interesting for applications in neuroscience, where the precise three-dimensional structure of neuropeptides and their analogues is crucial for their biological activity.
Synthesis of Neuropeptides and their Analogues
A series of fluorinated dipeptide analogues, for instance, have been successfully incorporated into the C-terminal heptapeptide of the neuropeptide 26RFa using conventional SPPS, demonstrating the utility of modified proline derivatives in creating novel peptide structures nih.gov.
Investigating Neurological Functions and Neurodegenerative Diseases
The synthesis of novel neuropeptide analogues containing modified proline residues is a key strategy for investigating their roles in neurological functions and their potential as therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By systematically altering the structure of these peptides, researchers can probe the structure-activity relationships that govern their interactions with specific receptors in the brain.
For example, peptide-based drugs are being designed with the potential to break the β-sheet structures of amyloid-beta peptides, a hallmark of Alzheimer's disease nih.gov. The incorporation of proline and its analogues can influence the aggregation propensity of these peptides. While direct studies citing this compound in Alzheimer's and Parkinson's research are not prevalent, its fundamental role in peptide synthesis makes it an indispensable tool for creating the peptide probes and inhibitors used in these investigations mdpi.comnih.gov.
Novel Derivatives and Their Synthetic Exploration
The development of novel proline derivatives with unique structural and functional properties is a vibrant area of chemical research. This compound serves as a versatile starting material for the synthesis of a wide array of substituted analogues.
Synthesis of Substituted this compound Analogues (e.g., ring-substituted proline derivatives)
The synthesis of racemic cis- and trans-3-substituted prolines has also been reported, starting from a Boc-protected 3-pyrrolidinone intermediate nih.gov. These synthetic strategies allow for the introduction of a wide range of substituents, including alkyl, aryl, and functional groups capable of further chemical modification.
Table 2: Synthetic Approaches to Substituted Proline Derivatives
| Substitution Position | Synthetic Strategy | Starting Material (Example) | Resulting Derivative |
| 4-position | Modification of hydroxyproline followed by Boc protection | (2S,4R)-4-Hydroxyproline | Boc-(2S,4R)-4-substituted-proline-OH |
| 3-position | Intramolecular cyclization of a linear precursor | Boc-protected linear amine | Boc-3-substituted-proline-OH |
| Ring Construction | Solid-phase synthesis via intramolecular cyclization | BAL-based resins | Amine/carboxyl substituted prolines |
This table provides a summary of general synthetic strategies for creating substituted proline derivatives.
The exploration of these novel this compound analogues is expanding the chemical space accessible to medicinal chemists and chemical biologists, paving the way for the development of next-generation peptides and small molecules with enhanced therapeutic properties.
Computational Chemistry and Modeling in this compound Research
Computational chemistry provides powerful tools to investigate the conformational landscape and reactivity of molecules like this compound at an atomic level. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in exploring molecular geometries, energy differences between conformers, and transition states of reactions. nih.govresearchgate.netresearchgate.net These techniques complement experimental data, offering insights that can be difficult to obtain through laboratory methods alone.
Conformational Studies of Proline and its Boc-Protected Forms
Computational methods have been extensively applied to map the complex conformational energy landscape of proline and its derivatives. frontiersin.org For a molecule like this compound, the conformational possibilities are numerous, arising from the proline ring pucker, the orientation of the carboxylic acid group, and the rotation around the N-Boc bond.
DFT calculations are used to determine the geometries and relative stabilities of different conformers. researchgate.netmasjaps.com Studies on model systems like N-acetyl-L-proline-N'-methylamide have computationally estimated the energy barrier for the ring flip from a DOWN-puckered to an UP-puckered conformation to be between 2.5 and 3.2 kcal/mol. researchgate.net The final conformational preference is a delicate balance of steric and stereoelectronic effects. nih.gov For instance, substitutions on the proline ring can shift the puckering equilibrium; electron-withdrawing groups at the 4-position, for example, can favor the endo ring pucker due to a stereoelectronic gauche effect. nih.gov
The introduction of the N-terminal tert-butoxycarbonyl (Boc) group adds another layer of conformational complexity. The carbamate C-N bond itself has a significant barrier to rotation, leading to the existence of distinct syn and anti rotamers (also referred to as E/Z conformers). chemicalforums.comnd.edu These rotamers can exhibit different chemical environments in NMR spectroscopy. chemicalforums.com The equilibrium between these carbamate rotamers can be influenced by hydrogen bonding and steric interactions within the molecule. nd.edu
Molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of these molecules in different environments, such as in aqueous solution. nih.gov However, standard MD simulations struggle to adequately sample high-energy events like the cis-trans isomerization of the prolyl bond due to the high energy barrier. nih.gov To overcome this, advanced techniques such as high-temperature MD or other enhanced sampling methods are employed to accelerate these transitions and achieve a more complete picture of the conformational landscape. nih.gov
| Conformational Feature | State 1 | State 2 | Calculated Energy Barrier (kcal/mol) | Typical Method |
|---|---|---|---|---|
| Ring Puckering | Cγ-endo (DOWN) | Cγ-exo (UP) | ~2.5 - 3.2 | DFT researchgate.net |
| Amide Isomerization | trans | cis | ~13 - 20 | DFT researchgate.net |
| Carbamate Rotation (Boc group) | anti | syn | ~1.0 - 1.5 (Energy Difference) | NMR/Computational nd.edu |
Note: Data presented are for model systems such as N-acetyl-L-proline-N'-methylamide (Ac-Pro-NHMe) and generic N-alkyl carbamates to illustrate the typical energy scales involved in proline and Boc-group conformational changes. Specific values for this compound may vary.
Prediction of Reactivity and Selectivity in Proline-Containing Peptides
Computational modeling is a cornerstone for predicting the reactivity and selectivity of proline-containing molecules in chemical reactions and biological interactions. These predictive capabilities are crucial for designing novel catalysts, therapeutics, and functional peptides.
Transition State Modeling: For chemical reactions, such as proline-catalyzed aldol or Michael additions, DFT calculations are employed to model the transition state structures. masjaps.com By comparing the relative activation energies of different diastereomeric transition states, researchers can accurately predict the stereoselectivity of a reaction. masjaps.com This analysis helps in understanding the origin of enantioselectivity and provides a rational basis for designing more efficient and selective organocatalysts based on the proline scaffold.
QSAR and Machine Learning Models: In the realm of peptide science, Quantitative Structure-Activity Relationship (QSAR) models and machine learning (ML) are increasingly used to predict biological activity and reactivity. uestc.edu.cnacs.org Peptide QSAR models establish a mathematical relationship between the structural features of peptides, encoded as numerical descriptors, and their biological activities. acs.orgfrontiersin.org
More recently, deep learning and other advanced ML algorithms have shown significant promise in overcoming the challenges of peptide modeling, where flexibility and conformational diversity are key. youtube.comrsc.org These models can be trained on large datasets of peptide sequences and their associated experimental properties (e.g., binding affinity, antimicrobial activity, or reactivity) to make predictions for new, uncharacterized sequences. youtube.comnih.gov For instance, deep learning models can predict which peptides from a protein are most likely to be detected by mass spectrometry, a proxy for their inherent chemical properties and reactivity in the experimental workflow. acs.orgsemanticscholar.org Such in silico tools are becoming indispensable for screening large virtual libraries of peptides, thereby accelerating the discovery of new bioactive molecules and reducing the reliance on time-consuming and expensive experimental screening. acs.org
Q & A
Q. What are the standard methodologies for synthesizing Boc-DL-Pro-OH, and how do they impact purity and yield?
this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using tert-butoxycarbonyl (Boc) chemistry. Key steps include:
- Amino acid protection : Boc groups protect the α-amine of proline, while the carboxylic acid remains reactive .
- Racemic mixture handling : DL-proline requires careful enantiomeric control; chiral column chromatography may be used post-synthesis to verify enantiomeric ratios .
- Purification : Reverse-phase HPLC with C18 columns is standard, with trifluoroacetic acid (TFA) as a mobile phase modifier to improve resolution . Common pitfalls: Incomplete Boc deprotection or side reactions (e.g., diketopiperazine formation) can reduce yield. Monitor via LC-MS and adjust reaction time/temperature .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
Use a multi-technique approach:
- NMR spectroscopy : H and C NMR to verify proline’s pyrrolidine ring and Boc group integrity. Look for characteristic shifts: Boc carbonyl (~155 ppm in C) and proline α-proton (~4.1–4.3 ppm) .
- Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical [M+H] = 246.3 g/mol).
- Chiral analysis : Compare retention times against D- and L-Pro standards using HPLC with a chiral stationary phase (e.g., Chirobiotic T) .
Q. What solvent systems are optimal for this compound in peptide coupling reactions?
this compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but poor solubility in dichloromethane. For coupling:
- Pre-dissolve in DMF (0.1–0.5 M) and activate with HBTU/DIPEA.
- Avoid prolonged exposure to bases to prevent racemization. Monitor via circular dichroism (CD) if enantiomeric purity is critical .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enantioselectivity data for this compound in asymmetric catalysis?
Discrepancies may arise from:
- Impure starting materials : Validate enantiomeric excess (ee) of DL-Pro via chiral GC or HPLC before Boc protection .
- Reaction condition variability : Test solvent polarity (e.g., THF vs. DMF), temperature, and catalyst loading. For example, Pro’s conformational rigidity in DMF may reduce ee compared to THF .
- Analytical limitations : Combine CD spectroscopy with X-ray crystallography of intermediates to resolve conflicting HPLC/MS data .
Q. What strategies mitigate racemization during this compound incorporation into peptide sequences?
Racemization risks increase at elevated temperatures or high pH. Mitigation approaches include:
- Low-temperature coupling : Perform reactions at 0–4°C using DIC/Oxyma Pure as milder activators.
- In situ FTIR monitoring : Track carbamate formation (~1720 cm) to optimize reaction time .
- Post-synthesis analysis : Use Marfey’s reagent to derivatize free amines and quantify D/L ratios via HPLC .
Q. How should researchers design experiments to study the impact of this compound stereochemistry on peptide secondary structure?
- Comparative CD studies : Synthesize peptides with Boc-L-Pro-OH, Boc-D-Pro-OH, and this compound. Analyze helix/proline kink stability via CD ellipticity at 222 nm .
- Molecular dynamics (MD) simulations : Compare hydrogen-bonding patterns and pyrrolidine ring puckering in DL vs. L/D configurations. Use AMBER or CHARMM force fields .
- X-ray crystallography : Co-crystallize peptides with target proteins (e.g., SH3 domains) to assess stereochemical effects on binding .
Q. What methodologies address low reproducibility in this compound-mediated peptide cyclization?
Inconsistent cyclization yields may stem from:
- Conformational constraints : Use proline’s cis/trans isomerization to favor macrocycle formation. Add 10% DMSO to stabilize transition states .
- Reagent purity : Ensure this compound is lyophilized and stored under argon to prevent hygroscopic degradation.
- Kinetic vs. thermodynamic control : Screen temperatures (e.g., 25°C vs. 40°C) and monitor via LC-MS at multiple timepoints .
Data Analysis and Contradiction Resolution
Q. How to analyze conflicting NMR data for this compound in different solvent systems?
- Solvent-induced shifts : Compare DO vs. DMSO-d spectra. Proline’s ring puckering (C-endo vs. C-exo) alters chemical shifts; use DFT calculations (e.g., Gaussian) to model solvent effects .
- Dynamic effects : Variable temperature NMR (VT-NMR) can reveal conformational exchange broadening (e.g., Δδ > 0.5 ppm for NH protons) .
Q. What statistical approaches validate the enantiomeric purity of this compound in high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
